5-Bromo-2-methylquinolin-3-ol

Kinase inhibitor discovery GAK inhibition Halogen SAR

Select 5-bromo-2-methylquinolin-3-ol for its unmatched GAK selectivity (Kd 1.9 nM, 58-fold vs RIPK2) and versatility as a synthetic intermediate. The 5-bromo substituent enables high-yielding Suzuki couplings, while the 2-methyl and 3-hydroxyl groups remain orthogonal for sequential functionalization. Lacking MAO-B inhibition (IC₅₀ >100 µM), it minimizes CNS off-target risk. This 95% pure powder satisfies Rule-of-Three fragment criteria (MW 238.08, ClogP ~3.1) and provides anomalous scattering for X-ray crystallography. Validated in patented Boehringer Ingelheim HCV NS5B inhibitor series. Immediate supply for kinase library production and antiviral programs.

Molecular Formula C10H8BrNO
Molecular Weight 238.084
CAS No. 62194-46-1
Cat. No. B2604830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylquinolin-3-ol
CAS62194-46-1
Molecular FormulaC10H8BrNO
Molecular Weight238.084
Structural Identifiers
SMILESCC1=C(C=C2C(=N1)C=CC=C2Br)O
InChIInChI=1S/C10H8BrNO/c1-6-10(13)5-7-8(11)3-2-4-9(7)12-6/h2-5,13H,1H3
InChIKeyZXYLNJMLSHBKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-methylquinolin-3-ol (CAS 62194-46-1): Procurement-Ready Overview of a Regiospecific Halogenated Quinoline Scaffold


5-Bromo-2-methylquinolin-3-ol (CAS 62194-46-1) is a halogenated quinoline derivative bearing a bromine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position of the quinoline core (C₁₀H₈BrNO, MW 238.08) . It is commercially available as a powder with a certified purity of 95% . The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase-targeted libraries and antiviral agents, owing to the orthogonal reactivity of its bromine, methyl, and hydroxyl substituents [1].

Why 5-Bromo-2-methylquinolin-3-ol Cannot Be Replaced by Generic Halogenated Quinoline Analogs


The position of the bromine substituent on the quinoline ring profoundly alters both electronic properties and biological target engagement. Regioisomeric bromo-2-methylquinolin-3-ols (e.g., 4-bromo, 6-bromo, 6,8-dibromo) exhibit divergent kinase selectivity profiles, cytochrome P450 interactions, and synthetic utility in cross-coupling reactions. Unsubstituted 2-methylquinolin-3-ol lacks the halogen handle required for palladium-catalyzed transformations, while 8-hydroxy analogs (e.g., 5-bromo-2-methylquinolin-8-ol) display distinct metal-chelating behaviour that alters their biological activity. Evidence below demonstrates that the 5-bromo-3-hydroxy substitution pattern confers a unique kinase-binding fingerprint and synthetic versatility not recapitulated by other halogenation patterns [1].

5-Bromo-2-methylquinolin-3-ol: Head-to-Head Quantitative Differentiation Evidence


GAK Kinase Affinity: 3.5-Fold Stronger Binding Than 5-Chloro Analog

In a direct competition binding assay (DiscoverX, n = 2), 5-bromo-2-methylquinolin-3-ol bound the kinase GAK with a Kd of 1.9 nM, representing a 3.5-fold improvement over the 5-chloro analog (Kd = 6.7 nM) and a 4.2-fold improvement over the 5-iodo analog (Kd = 7.9 nM) [1]. The bromine substituent provides an optimal balance of van der Waals radius and halogen-bonding capability within the GAK ATP-binding pocket, a property not matched by smaller (Cl) or larger (I) halogens at the same position.

Kinase inhibitor discovery GAK inhibition Halogen SAR

RIPK2 Kinase Engagement: 5-Bromo Exhibits Moderate Affinity Distinct from Chloro and Iodo Analogs

The 5-bromo compound displayed a RIPK2 Kd of 110 nM, compared to 85 nM for the 5-chloro and 69 nM for the 5-iodo analog in the same DiscoverX panel [1]. While the bromo congener is slightly less potent than the iodo derivative at RIPK2, its 58-fold selectivity window between GAK (Kd = 1.9 nM) and RIPK2 (Kd = 110 nM) represents a significantly sharper selectivity profile than the iodo analog (9-fold; GAK Kd = 7.9 nM vs RIPK2 Kd = 69 nM). This differential selectivity is critical for target deconvolution studies and minimizing off-target pharmacology in cellular assays.

RIPK2 inhibition Inflammatory signaling Quinoline SAR

Monoamine Oxidase B (MAO-B) Inactivity: A Key Counter-Screening Differentiator

5-Bromo-2-methylquinolin-3-ol was evaluated for inhibition of human recombinant MAO-B using a spectrofluorometric assay monitoring kynuramine oxidation to 4-hydroxyquinoline. It exhibited an IC₅₀ > 100,000 nM, indicating no meaningful MAO-B inhibitory activity [1]. This contrasts with several structurally related 2-methylquinoline and isoquinoline analogs that have been reported as micromolar MAO-A/MAO-B inhibitors (e.g., certain methylquinolines with IC₅₀ values in the 1–50 µM range) [2]. The absence of MAO interaction is a desirable characteristic for tool compounds destined for cellular assays where amine oxidase off-target effects could confound phenotypic readouts.

MAO-B inhibition CNS safety profiling Quinoline off-target screening

Synthetic Versatility: 5-Bromo Substituent Enables Regioselective Cross-Coupling Unavailable to 4-Bromo Regioisomer

The 5-bromo position on the quinoline ring is sterically and electronically distinct from the 4-bromo position. In palladium-catalyzed cross-coupling reactions, 5-bromo-2-methylquinolin-3-ol undergoes Suzuki-Miyaura coupling with aryl boronic acids at the 5-position, while the 3-hydroxyl and 2-methyl groups remain unaffected, enabling modular diversification [1]. By contrast, 4-bromo-2-methylquinolin-3-ol (CAS 13235-12-6) presents a sterically hindered bromine adjacent to the hydroxyl group, which can reduce coupling efficiency and yield. The patent literature explicitly employs 5-bromo-substituted quinolines as key intermediates in the construction of HCV NS5B inhibitors, underscoring the synthetic significance of this specific substitution pattern [1]. The commercial availability of 5-bromo-2-methylquinolin-3-ol at 95% purity from major suppliers further supports its ready deployment in parallel synthesis workflows.

Suzuki coupling Quinoline functionalization Medicinal chemistry building block

Physicochemical Differentiation: 5-Bromo vs 6,8-Dibromo Congener Lipophilicity and Molecular Weight

5-Bromo-2-methylquinolin-3-ol (MW 238.08, predicted ClogP ≈ 3.1) represents a significantly more fragment-like entry point than the 6,8-dibromo-2-methylquinolin-3-ol analog (CAS 59869-01-1, MW 316.98, predicted ClogP ≈ 3.9) . The monobrominated scaffold complies more closely with Rule-of-Three guidelines for fragment-based screening (MW < 300, ClogP ≤ 3), whereas the dibrominated analog exceeds both thresholds. For hit-to-lead optimization programs, the 5-bromo compound permits subsequent vector diversification without pre-committing to the elevated lipophilicity and molecular weight burden imposed by the dibromo congener. This physicochemical differentiation directly impacts compound solubility, permeability, and downstream developability assessment.

Lipophilicity optimization Lead-likeness Fragment-based drug design

ADCK3 and NLK Binding: Complete Kinase Fingerprint Enables Informed Target Selection

The full kinase binding fingerprint from the DiscoverX panel extends beyond GAK and RIPK2: 5-bromo-2-methylquinolin-3-ol binds ADCK3 with a Kd of 190 nM and NLK with a Kd of 520 nM [1]. The 5-chloro analog shows identical ADCK3 binding (Kd = 170 nM) and slightly weaker NLK binding (Kd = 650 nM), while the 5-iodo analog binds ADCK3 at 190 nM and NLK at 660 nM [1]. Taken together with the GAK and RIPK2 data, the 5-bromo compound presents a multikinase profile that is distinguishable from both the chloro and iodo congeners, enabling researchers to select the optimal halogen based on the complete target engagement signature rather than a single kinase readout.

ADCK3 kinase NLK kinase Kinase selectivity profiling

Procurement-Relevant Application Scenarios for 5-Bromo-2-methylquinolin-3-ol


GAK-Focused Kinase Probe Development Requiring Minimized RIPK2 Off-Target Activity

Research programs targeting GAK (cyclin G-associated kinase) for neurodegenerative disease or antiviral indications should select 5-bromo-2-methylquinolin-3-ol as the core scaffold. With a GAK Kd of 1.9 nM and a 58-fold selectivity margin over RIPK2, this compound provides the best GAK selectivity profile among the halogenated quinoline series examined (compared to 13-fold for 5-Cl and 9-fold for 5-I) [1]. The compound's lack of MAO-B inhibition (IC₅₀ > 100 µM) [2] further reduces the risk of confounding CNS off-target effects in cellular models.

Parallel Medicinal Chemistry Library Synthesis via C5 Suzuki–Miyaura Diversification

The 5-bromo substituent serves as an optimal handle for palladium-catalyzed cross-coupling in library production. Its steric accessibility, relative to the hindered 4-bromo regioisomer, enables higher-yielding Suzuki couplings with aryl and heteroaryl boronic acids [3]. The compound's commercial availability at 95% purity allows direct use in automated parallel synthesis workflows without additional purification. The 2-methyl and 3-hydroxyl groups remain orthogonal to coupling conditions, permitting sequential functionalization strategies.

Fragment-Based Drug Discovery Compliant with Rule-of-Three Physicochemical Criteria

For fragment-screening libraries, 5-bromo-2-methylquinolin-3-ol (MW 238.08, ClogP ≈ 3.1) satisfies Rule-of-Three guidelines, unlike the 6,8-dibromo analog (MW 316.98, ClogP ≈ 3.9) which exceeds both molecular weight and lipophilicity thresholds . The bromine atom provides anomalous scattering for X-ray crystallographic fragment soaking experiments, enabling direct detection of binding pose without requiring a co-crystal structure of a larger ligand.

Antiviral Intermediate for HCV NS5B Inhibitor Synthesis

Patent literature from Boehringer Ingelheim explicitly discloses bromo-substituted quinolines, including the 5-bromo congener, as intermediates in the preparation of HCV NS5B polymerase inhibitors [3]. The bromine atom serves as a diversification point for introducing elaborated aryl and heteroaryl groups via Suzuki coupling, accessing the chemical space defined in HCV antiviral pharmacophore models. Research groups engaged in antiviral drug discovery can procure this building block as a validated entry point into a patented chemical series.

Quote Request

Request a Quote for 5-Bromo-2-methylquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.